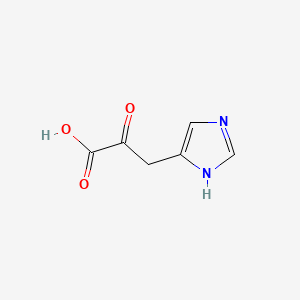

3-(1H-imidazol-5-yl)-2-oxopropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c9-5(6(10)11)1-4-2-7-3-8-4/h2-3H,1H2,(H,7,8)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJNWEREQWMOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274284 | |

| Record name | 3-(1H-imidazol-5-yl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2504-83-8 | |

| Record name | α-Oxo-1H-imidazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2504-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-imidazol-5-yl)-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Role and Function of Imidazolepyruvic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Imidazolepyruvic acid (IPA) is a pivotal, yet often overlooked, intermediate in the alternative catabolic pathway of histidine. While the primary route of histidine degradation proceeds via histidase, the transamination pathway yielding IPA becomes critically important in states of high histidine load or in genetic disorders such as histidinemia. This guide provides a comprehensive technical overview of the biological significance of imidazolepyruvic acid, delving into its metabolic synthesis and degradation, its role as a potential biomarker in metabolic diseases, and its emerging, albeit less understood, functions in neurological processes and oxidative stress. We will explore the enzymatic kinetics governing its turnover, detail robust analytical methodologies for its quantification in biological matrices, and discuss its prospective therapeutic implications. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating amino acid metabolism, inborn errors of metabolism, and novel therapeutic targets.

Introduction: Beyond the Canonical Pathway of Histidine Catabolism

Histidine, an essential amino acid, is primarily catabolized in the liver and skin through a well-established enzymatic pathway initiated by histidase, leading to the formation of urocanic acid. However, a secondary, alternative pathway involving transamination plays a crucial role, particularly when the primary pathway is saturated or compromised. This alternative route is initiated by the enzyme histidine-pyruvate aminotransferase, which catalyzes the transfer of an amino group from histidine to pyruvate, yielding alanine and the α-keto acid, imidazolepyruvic acid (3-(1H-imidazol-5-yl)-2-oxopropanoic acid)[1].

While often viewed as a minor metabolic shunt, the imidazolepyruvic acid pathway has significant physiological and pathological implications. Its activity is notably upregulated in the genetic disorder histidinemia, where a deficiency in histidase leads to an accumulation of histidine in the blood and tissues[2]. This results in an increased flux through the transamination pathway and a subsequent elevation of imidazolepyruvic acid and its downstream metabolites in urine. Understanding the biological role and function of imidazolepyruvic acid is therefore critical for elucidating the pathophysiology of histidinemia and other metabolic disorders. This guide will provide a detailed exploration of this intriguing molecule.

The Metabolic Crossroads: Synthesis and Degradation of Imidazolepyruvic Acid

The metabolic fate of imidazolepyruvic acid is governed by a series of enzymatic reactions that position it at a key intersection of amino acid and carbohydrate metabolism.

Enzymatic Synthesis: The Role of Histidine-Pyruvate Aminotransferase

The synthesis of imidazolepyruvic acid is catalyzed by histidine-pyruvate aminotransferase (EC 2.6.1.38), a pyridoxal-5'-phosphate (PLP)-dependent enzyme[1][3]. This enzyme facilitates the reversible transfer of the α-amino group from L-histidine to an α-keto acid acceptor, most commonly pyruvate or 2-oxoglutarate[1].

The reaction can be summarized as follows:

L-histidine + Pyruvate ⇌ Imidazolepyruvic acid + L-alanine

L-histidine + 2-Oxoglutarate ⇌ Imidazolepyruvic acid + L-glutamate[1]

Histidine-pyruvate aminotransferase exists as distinct cytosolic and mitochondrial isoenzymes, each with unique kinetic properties. Studies in rat liver have revealed differences in their optimal pH and Michaelis constants (Km) for their substrates[4].

Table 1: Kinetic Parameters of Rat Liver Histidine-Pyruvate Aminotransferase Isoenzymes [4]

| Isoenzyme | Substrate | Apparent Km (mM) | Optimal pH |

| Cytosolic | L-Histidine | 3.7 | ~8.5-9.0 |

| Pyruvate | 17.0 | ~8.5-9.0 | |

| Mitochondrial | L-Histidine | 4.7 | ~7.5-8.0 |

| Pyruvate | 41.0 | ~7.5-8.0 |

Note: These values were determined in rat liver and may vary across species and tissues.

The relatively high Km value for histidine compared to the typical physiological concentration of this amino acid suggests that this pathway becomes increasingly significant under conditions of histidine overload, as seen in histidinemia[2][5]. Interestingly, the enzyme also exhibits activity with other amino acids, and it has been suggested that the isoenzyme 1 of histidine-pyruvate aminotransferase is identical to serine-pyruvate aminotransferase[6].

Metabolic Fates of Imidazolepyruvic Acid

Once formed, imidazolepyruvic acid can undergo several transformations, leading to a variety of downstream metabolites. These include reduction, oxidative decarboxylation, and further metabolism by the gut microbiota.

-

Reduction to Imidazolelactic Acid: Imidazolepyruvic acid can be reduced to imidazolelactic acid.

-

Oxidative Decarboxylation to Imidazoleacetic Acid: This conversion is a significant step, as imidazoleacetic acid has known neuropharmacological properties[7][8][9].

-

Bacterial Metabolism to Imidazolepropionic Acid: Under anaerobic conditions, gut bacteria can convert imidazolepyruvic acid to imidazole propionate[2]. This metabolite has been linked to an increased risk of type 2 diabetes and cardiovascular disease[10][11][12].

The intricate network of these metabolic pathways underscores the importance of understanding the complete metabolic profile of histidine and its derivatives.

Figure 1: Simplified diagram of the primary and alternative histidine catabolism pathways.

Clinical Significance: Imidazolepyruvic Acid as a Biomarker

The accumulation of imidazolepyruvic acid and its metabolites in biological fluids serves as a key indicator of disruptions in histidine metabolism.

Histidinemia: The Primary Clinical Association

Histidinemia is an autosomal recessive inborn error of metabolism caused by a deficiency of the enzyme histidase. This leads to elevated levels of histidine in the blood and urine. Consequently, the transamination pathway becomes a major route for histidine catabolism, resulting in a significant increase in the urinary excretion of imidazolepyruvic acid, imidazolelactic acid, and imidazoleacetic acid[13]. The detection of these metabolites is a cornerstone in the diagnosis of histidinemia. In untreated individuals, plasma histidine levels can be markedly elevated, leading to a greater flux through the alternative pathway[2][5].

Phenylketonuria (PKU) and Other Metabolic Disorders

In phenylketonuria (PKU), a deficiency in phenylalanine hydroxylase leads to the accumulation of phenylalanine. This excess phenylalanine can be transaminated to phenylpyruvic acid. While the direct impact on imidazolepyruvic acid metabolism is not as pronounced as in histidinemia, the broader context of amino acid and α-keto acid imbalances in PKU warrants further investigation into potential cross-talk between these metabolic pathways.

Potential Role in Metabolic Syndrome

While the direct role of imidazolepyruvic acid in metabolic syndrome is still under investigation, its downstream metabolite, imidazole propionate, has been identified as a gut microbiota-derived metabolite that is elevated in individuals with type 2 diabetes[10][12]. This raises the possibility that altered flux through the imidazolepyruvic acid pathway, potentially influenced by gut microbiome composition, could contribute to the metabolic dysregulation seen in metabolic syndrome. Further research is needed to clarify the specific contribution of imidazolepyruvic acid as a biomarker in this context.

Biological Functions and Potential Therapeutic Applications

Beyond its role as a metabolic intermediate, imidazolepyruvic acid and its derivatives exhibit a range of biological activities that are of growing interest to researchers and drug developers.

Neurological Effects: An Indirect but Important Role

While direct evidence for the neuroactivity of imidazolepyruvic acid is limited, its metabolite, imidazoleacetic acid , has well-documented neuropharmacological properties[7]. Imidazoleacetic acid can act as a GABAA receptor agonist, and its administration has been shown to induce a state of cerebral metabolic depression[7][8][9]. Given that imidazolepyruvic acid is a direct precursor to imidazoleacetic acid, fluctuations in its concentration could indirectly influence neuronal function. Furthermore, the broader class of imidazole derivatives is being explored for therapeutic potential in neurodegenerative diseases like Alzheimer's disease, suggesting that this chemical scaffold is of significant interest in neuroscience[14][15][16][17]. Some imidazole-based compounds have been shown to promote the differentiation of stem cells into neurons, highlighting their potential in regenerative medicine[18].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Branched-chain alpha-keto acid analysis in biological fluids: preparative clean-up by anion-exchange and analysis by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histidine transaminase - Wikipedia [en.wikipedia.org]

- 4. karger.com [karger.com]

- 5. Buy Imidazolepyruvic acid [smolecule.com]

- 6. Identity of isoenzyme 1 of histidine-pyruvate aminotransferase with serine-pyruvate aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. subchronic toxicity studies: Topics by Science.gov [science.gov]

- 9. Imidazole Derivatives as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. yorkhospitals.nhs.uk [yorkhospitals.nhs.uk]

- 11. A unique array of neuroprotective effects of pyruvate in neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Disruption of histidine catabolism in NEUT2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. diyhpl.us [diyhpl.us]

- 16. Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer’s and Other Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Biochemical Crossroads of Histidine Metabolism

An In-Depth Technical Guide to the Chemical Properties and Structure of Imidazolepyruvic Acid

Imidazolepyruvic acid (ImPyA) is an α-keto acid that occupies a pivotal position in amino acid metabolism. Structurally, it is composed of a heterocyclic imidazole ring attached to a pyruvic acid moiety.[1] Its primary significance lies in it being a key metabolite in the alternative catabolic pathway of the essential amino acid L-histidine. While the principal route for histidine degradation in mammals is initiated by the enzyme histidase (histidine ammonia-lyase), a secondary pathway involving transamination leads to the formation of ImPyA.[1][2] The accumulation and subsequent excretion of imidazolepyruvic acid in urine is a hallmark biochemical indicator of the inborn error of metabolism known as histidinemia, a condition caused by a deficiency in the histidase enzyme.[3][4] An understanding of the nuanced chemical properties and structural dynamics of ImPyA is therefore critical for diagnosing this condition and for researchers investigating amino acid metabolism, enzymology, and related metabolic disorders.

Molecular Structure and Dynamic Isomerism

The chemical identity and reactivity of imidazolepyruvic acid are profoundly influenced by its capacity to exist in multiple isomeric and tautomeric forms.

Core Structure and Positional Isomerism

The systematic IUPAC name for the biologically relevant isomer is 3-(1H-imidazol-4-yl)-2-oxopropanoic acid . However, due to the tautomerism of the imidazole ring, it is often referred to as 3-(1H-imidazol-4(5)-yl)-2-oxopropanoic acid.[5] The molecule consists of a methylene bridge connecting the C4 (or C5) position of the imidazole ring to the C3 position of pyruvic acid.

Tautomerism: A Molecule in Flux

Imidazolepyruvic acid exhibits two primary forms of tautomerism, which are crucial to its chemical behavior in different physiological and experimental environments.

-

Annular Tautomerism: The imidazole ring itself undergoes prototropic tautomerism, where the N-H proton can reside on either of the two ring nitrogen atoms.[5] This results in an equilibrium between the 4-substituted and 5-substituted isomers. In solution, this exchange is typically rapid, leading to an averaged structure from an analytical perspective (e.g., NMR spectroscopy).[6][7]

-

Keto-Enol Tautomerism: The pyruvic acid side chain possesses an α-keto group, which is in equilibrium with its enol form (an alkene with a hydroxyl group).[8][9] For most simple α-keto acids in aqueous solution, the keto form is overwhelmingly favored thermodynamically.[10] However, the equilibrium can be influenced by solvent polarity, pH, and the potential for intramolecular hydrogen bonding, which is plausible in the enol form of ImPyA.[11]

The interplay of these two equilibria means that ImPyA can exist as a mixture of at least four different tautomers in solution.

Figure 1: Tautomeric Forms of Imidazolepyruvic Acid. This diagram illustrates the dynamic equilibrium between the keto and enol forms (side-chain) and the annular tautomers (imidazole ring).

Physicochemical Properties

A summary of the core chemical and physical properties of imidazolepyruvic acid is essential for its handling, analysis, and application in research.

| Property | Value | Source(s) |

| IUPAC Name | 3-(1H-imidazol-4-yl)-2-oxopropanoic acid | [12] |

| Synonyms | Imidazole-4-pyruvic acid, β-Imidazolylpyruvic acid | [12] |

| CAS Number | 2504-83-8 | [12] |

| Molecular Formula | C₆H₆N₂O₃ | [12] |

| Molecular Weight | 154.12 g/mol | [12] |

| Appearance | Assumed to be a solid at room temperature | - |

| Boiling Point | 466.2 °C (Predicted) | [13] |

| Solubility | Soluble in water | - |

| pKa Values | (See Section 2.1 below) | - |

Acidity and Basicity (pKa Values)

-

Carboxylic Acid (pKa₁): The pKa of pyruvic acid is ~2.5. The electron-withdrawing nature of the adjacent ketone and the nearby imidazole ring would likely maintain or slightly lower this pKa, making it a relatively strong organic acid.

-

Imidazole Ring (pKa₂ & pKa₃): The parent imidazole ring has two key pKa values: one around 7.0 for the protonation of the pyridine-like nitrogen (forming the imidazolium cation) and another around 14.5 for the deprotonation of the N-H proton.[14] The electron-withdrawing pyruvic acid substituent is expected to decrease the basicity of the ring (lowering the pKa of the conjugate acid below 7) and increase the acidity of the N-H proton (lowering its pKa from 14.5).

Therefore, ImPyA is an amphoteric molecule with at least three ionizable groups, existing as a cation at low pH, a zwitterion or neutral species at physiological pH, and an anion at higher pH.

Stability and Degradation

The stability of ImPyA is a critical consideration for its analysis and storage.

-

pH-Dependent Stability: Imidazole-containing compounds can be susceptible to degradation under strongly acidic or basic conditions.[15][16] In solution, ImPyA is likely most stable in a mildly acidic to neutral pH range.

-

Oxidative Degradation: Like many keto acids, ImPyA can undergo oxidative transformations, potentially leading to ring-opening or other degradation products.[1]

-

Chemical Reactivity: The presence of a ketone, a carboxylic acid, and an activated methylene group makes ImPyA chemically reactive. It can undergo decarboxylation (loss of CO₂), transamination (interconversion with histidine), and reduction of the keto group to form imidazolelactic acid, another metabolite found in the urine of patients with histidinemia.[1][17]

Spectroscopic and Analytical Characterization

While a publicly available, fully assigned experimental spectrum for ImPyA is elusive, its structural features allow for a confident prediction of its key spectroscopic characteristics.

Predicted ¹H and ¹³C NMR Spectra

-

¹H NMR: In an aqueous solvent (D₂O), one would expect to observe:

-

Two distinct signals for the imidazole ring protons (H2 and H5/H4), likely appearing as singlets in the aromatic region (~7.0-8.5 ppm).[4][18]

-

A singlet for the methylene protons (-CH₂-) adjacent to the imidazole ring, likely in the range of ~3.5-4.5 ppm.

-

The carboxylic acid proton would typically exchange with D₂O and not be observed.

-

-

¹³C NMR: The spectrum would be characterized by:

-

Three signals for the imidazole ring carbons (~115-140 ppm).[19]

-

A signal for the methylene carbon (-CH₂-) at ~30-40 ppm.

-

Two highly deshielded signals for the carbonyl carbons: the carboxylic acid (-COOH) around ~160-175 ppm and the ketone (C=O) at a significantly downfield shift, likely >190 ppm.[20][21]

-

Predicted Mass Spectrometry (MS) Fragmentation

In electrospray ionization mass spectrometry (ESI-MS), ImPyA would be readily detected in both positive ([M+H]⁺ at m/z 155.04) and negative ([M-H]⁻ at m/z 153.03) ion modes. Tandem MS (MS/MS) of the parent ion would likely reveal characteristic fragmentation patterns useful for its identification.

-

Primary Fragmentation: A dominant and diagnostic fragmentation pathway would be the facile loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group, a common fragmentation for α-keto acids. This would result in a fragment ion at m/z 111.05 ([M+H-CO₂]⁺).

-

Other Fragments: Subsequent fragmentation could involve losses from the imidazole ring or cleavage of the side chain.

Experimental Protocol: Quantification of ImPyA in Urine by HPLC-MS/MS

This protocol outlines a robust method for the sensitive and specific quantification of imidazolepyruvic acid, a critical analysis for the diagnosis of histidinemia.[1][17]

1. Objective: To quantify the concentration of imidazolepyruvic acid in human urine samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

2. Materials:

-

HPLC system with a binary pump and autosampler.

-

Triple quadrupole mass spectrometer with an ESI source.

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Imidazolepyruvic acid analytical standard.

-

Stable isotope-labeled internal standard (e.g., ¹³C₃-Imidazolepyruvic acid).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Urine samples, centrifuged to remove particulates.

3. Sample Preparation:

-

Thaw urine samples on ice.

-

Vortex each sample to ensure homogeneity.

-

In a clean microcentrifuge tube, combine 90 µL of urine with 10 µL of the internal standard solution.

-

Vortex briefly to mix.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and debris.

-

Transfer the supernatant to an HPLC vial for analysis.

4. HPLC-MS/MS Analysis:

-

HPLC Method:

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: 2% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 2% B and re-equilibrate for 2 min.

-

-

MS/MS Method (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Positive ESI.

-

MRM Transitions:

-

ImPyA: Precursor Ion (m/z 155.0) → Product Ion (m/z 111.0) (Loss of CO₂).

-

Internal Standard: Precursor Ion (m/z 158.0) → Product Ion (m/z 114.0).

-

-

Optimize cone voltage and collision energy for maximum signal intensity.

-

5. Data Analysis:

-

Integrate the peak areas for both the ImPyA and the internal standard MRM transitions.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve using known concentrations of the analytical standard.

-

Determine the concentration of ImPyA in the urine samples by interpolating their area ratios from the calibration curve.

Figure 2: Analytical Workflow for ImPyA Quantification. This diagram shows the key steps from sample preparation to final data analysis for determining ImPyA levels in a biological matrix.

Biochemical Significance and Metabolism

ImPyA is an indispensable molecule for understanding the full picture of histidine metabolism.

The Histidine Catabolic Pathways

L-histidine is catabolized via two main routes in mammals:

-

Primary (Histidase) Pathway: The enzyme histidase deaminates histidine to form urocanic acid . This is the dominant pathway in the liver and skin. A deficiency in histidase blocks this pathway, causing histidine to accumulate.[2][22]

-

Alternative (Transaminase) Pathway: With the primary pathway blocked or saturated, the excess histidine is shunted to the alternative pathway. The enzyme histidine-pyruvate aminotransferase catalyzes the transfer of the amino group from histidine to pyruvate. This reaction produces imidazolepyruvic acid and alanine.[23][24]

Role in Histidinemia

Histidinemia is an autosomal recessive disorder characterized by the absence or severe reduction of histidase activity.[22] The biochemical consequences are:

-

Elevated Histidine: Blood and urine levels of histidine are significantly increased.[3]

-

Excretion of ImPyA: The shunting of excess histidine through the aminotransferase pathway leads to the production and urinary excretion of ImPyA.[1][17]

-

Other Metabolites: ImPyA can be further metabolized (e.g., by reduction) to imidazolelactic and imidazoleacetic acids, which are also excreted.[17]

The detection of ImPyA in urine is a key diagnostic marker for this condition.[1] Although initially associated with developmental delays, histidinemia is now largely considered a benign metabolic variant in most individuals.[22]

Figure 3: L-Histidine Metabolic Pathways. This diagram contrasts the primary (histidase) and alternative (transaminase) pathways for histidine catabolism, highlighting the role of imidazolepyruvic acid in histidinemia.

Conclusion

Imidazolepyruvic acid, while a minor metabolite under normal physiological conditions, provides a critical window into the intricacies of amino acid metabolism. Its chemical properties are dominated by the dynamic interplay of keto-enol and annular tautomerism, which dictates its reactivity and behavior in biological systems. For researchers, a thorough understanding of its structure, stability, and analytical characteristics is paramount for the accurate diagnosis of histidinemia and for broader studies into metabolic regulation. As a key biomarker, ImPyA underscores the importance of alternative metabolic pathways and the profound biochemical consequences that arise from single enzymatic defects.

References

-

Histidinemia: Causes, Symptoms, Diagnosis, and Treatment. (2025). Drug Today Medical Times. [Link]

- Ghadimi, H., Partington, M. W., & Hunter, A. (1961). A familial disturbance of histidine metabolism. New England Journal of Medicine.

-

Histidinemia. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Auerbach, V. H., DiGeorge, A. M., Baldridge, R. C., Tourtellotte, C. D., & Brigham, M. P. (1962). Histidinemia. A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid. The Journal of Pediatrics, 60(4), 487-497. [Link]

-

ANI neural network potentials for small molecule pKa prediction. (n.d.). CORE. [Link]

-

Baldridge, R. C., & Auerbach, V. H. (1964). The metabolism of histidine. VI. Histidinemia and imidazolepyruvic aciduria. The Journal of Biological Chemistry, 239, 1557-1559. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

-

Noguchi, T., Okuno, E., & Kido, R. (1976). Identity of isoenzyme 1 of histidine-pyruvate aminotransferase with serine-pyruvate aminotransferase. Biochemical Journal, 159(3), 607–613. [Link]

- Rezaei-Sameti, M. (2011). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 23(12), 5727-5730.

-

Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(3), 513-519. [Link]

-

Prediction of pKa values of small molecules via graph neural networks. (2022). TU Wien's reposiTUm. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000243). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000243). [Link]

-

Fitting Imidazole 1 H-NMR Titration Data to the Henderson− Hasselbalch Equation. (2025). ResearchGate. [Link]

-

1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). (n.d.). ResearchGate. [Link]

-

Noguchi, T., Minatogawa, Y., Okuno, E., & Kido, R. (1976). Organ Distribution of Rat Histidine-Pyruvate Aminotransferase Isoenzymes. Biochemical Journal, 151(2), 399–407. [Link]

-

Mäkelä, M., & Kolehmainen, E. (2006). Electrospray Ionization Mass Spectrometric Studies of Some Imidazole Amidoximes and Nitrolic Acids and Their Esters. Rapid Communications in Mass Spectrometry, 20(7), 1071-6. [Link]

-

Samokhvalov, A., & Ramabhadran, R. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. ACS Omega, 5(47), 30739-30746. [Link]

-

Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate. [Link]

-

QM Assisted ML for 19F NMR Chemical Shift Prediction. (2022). ChemRxiv. [Link]

-

Mondal, S., et al. (2016). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. Journal of the Association of Arab Universities for Basic and Applied Sciences, 21, 29-34. [Link]

-

Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. (2020). ACS Central Science, 6(11), 2008-2016. [Link]

-

Santos, G. A. N., et al. (2020). Dereplication of Ambuic Acid Derivatives from the Fungus Pestalotiopsis sp. via UPLC-MS/MS-Based Molecular Networking. Journal of the Brazilian Chemical Society, 31(8), 1645-1654. [Link]

-

van der Kloet, F. M., et al. (2016). Modelling the acid/base 1H NMR chemical shift limits of metabolites in human urine. Metabolomics, 12(9), 143. [Link]

-

Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. New Journal of Chemistry, 27(3), 513-519. [Link]

-

Imidazole - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Ramos, C. I. V., et al. (2014). Imidazole and imidazolium porphyrins: Gas-phase chemistry of multicharged ions. Journal of Mass Spectrometry, 49(11), 1137-1146. [Link]

-

The enol tautomer of indole-3-pyruvic acid as a biological switch in stress responses. (2003). Advances in Experimental Medicine and Biology, 527, 601-8. [Link]

-

Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. (2016). RSC Advances, 6(10), 8345-8354. [Link]

-

13 C NMR spectra of pyruvic acid (1, oxo form and its hydrate) at.... (n.d.). ResearchGate. [Link]

-

Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

-

Imidazole binding to horse metmyoglobin: dependence upon pH and ionic strength. (1985). Journal of Biological Chemistry, 260(29), 15571-7. [Link]

-

22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

-

Imidazole. (n.d.). PubChem. [Link]

-

Imidazole pyruvic acid. (n.d.). PubChem. [Link]

-

Gas and Aqueous Phase Computations on the Keto-Enol Tautomerization of Pyruvic and Zymonic Acids: Implications for Prebiotic Enol Phosphates. (2015). The Journal of Physical Chemistry A, 119(28), 7287-7295. [Link]

-

Keto/Enol Tautomerization. (n.d.). Oregon State University. [Link]

Sources

- 1. drugtodayonline.com [drugtodayonline.com]

- 2. THE METABOLISM OF HISTIDINE. VI. HISTIDINEMIA AND IMIDAZOLEPYRUVIC ACIDURIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histidinemia. A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]

- 5. asianpubs.org [asianpubs.org]

- 6. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. repositum.tuwien.at [repositum.tuwien.at]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 10. Gas and Aqueous Phase Computations on the Keto-Enol Tautomerization of Pyruvic and Zymonic Acids: Implications for Prebiotic Enol Phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. jk-sci.com [jk-sci.com]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. uab.edu [uab.edu]

- 15. Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Imidazole(288-32-4) 13C NMR spectrum [chemicalbook.com]

- 20. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000243) [hmdb.ca]

- 21. researchgate.net [researchgate.net]

- 22. Histidinemia - Wikipedia [en.wikipedia.org]

- 23. mrupp.info [mrupp.info]

- 24. How to Predict pKa | Rowan [rowansci.com]

Histidine metabolism to imidazolepyruvic acid

An In-depth Technical Guide to the Metabolism of Histidine to Imidazolepyruvic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the metabolic conversion of L-histidine to imidazolepyruvic acid. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this biochemical pathway, its enzymatic basis, physiological relevance, and the analytical methodologies required for its investigation. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: Contextualizing the Imidazolepyruvic Acid Pathway

L-histidine, an essential amino acid, is a cornerstone for numerous biological functions due to the unique chemical properties of its imidazole side chain. Its metabolic fate is diverse, branching into several key pathways:

-

The Primary Catabolic Route (Histidase Pathway): In the liver and skin, the principal route for histidine degradation is initiated by the enzyme histidase (histidine ammonia-lyase or HAL). This enzyme catalyzes the non-oxidative deamination of histidine to form trans-urocanic acid and ammonia[1][2]. This pathway ultimately leads to the formation of glutamate, linking histidine catabolism to the citric acid cycle[2].

-

The Biogenic Amine Route (Decarboxylation): Through the action of histidine decarboxylase (HDC) , histidine is converted to histamine, a potent biogenic amine involved in immune responses, gastric acid secretion, and neurotransmission[2][3].

-

The Transamination Route: Under specific physiological or pathological conditions, histidine can be metabolized via a transamination reaction to yield 3-(imidazol-5-yl)pyruvate , more commonly known as imidazolepyruvic acid[1][4]. This pathway, while often considered minor, gains significant relevance in states of high histidine concentration.

This guide will focus explicitly on the transamination route, elucidating the enzymatic machinery, its regulation, and its implications in health and disease.

Visualizing the Major Histidine Metabolic Pathways

The following diagram illustrates the primary metabolic fates of L-histidine, highlighting the position of the imidazolepyruvic acid pathway.

Caption: Major metabolic pathways of L-histidine.

The Enzymatic Conversion: Histidine Aminotransferase

The conversion of histidine to imidazolepyruvic acid is a classic transamination reaction. It involves the transfer of the α-amino group from L-histidine to an α-keto acid, typically 2-oxoglutarate (α-ketoglutarate).

L-histidine + 2-oxoglutarate ⇌ Imidazolepyruvic acid + L-glutamate [4]

The Catalyst: A Question of Specificity

In mammals, a dedicated, specific histidine aminotransferase has not been isolated[2]. Instead, this catalytic activity is performed by other aminotransferases with broad substrate specificity, such as glutamine transaminase and serine-pyruvate aminotransferase[2][5]. These enzymes exhibit a relatively high Michaelis constant (Km) for histidine, meaning they are inefficient at catalyzing this reaction at normal physiological histidine concentrations. Consequently, this pathway is typically dormant. However, when histidine concentrations become supraphysiological, this pathway is activated[2].

In contrast, certain bacterial species, such as Pseudomonas acidovorans, possess a more specific histidine transaminase (EC 2.6.1.38), highlighting an alternative route for histidine degradation distinct from the common histidase-mediated pathway[4][6].

Catalytic Mechanism

Like other aminotransferases, this reaction is dependent on the cofactor pyridoxal 5'-phosphate (PLP) , a derivative of vitamin B6. The mechanism proceeds via a "ping-pong" kinetic model involving the formation of a Schiff base intermediate.

-

The amino group of L-histidine attacks the PLP cofactor bound to the enzyme, forming an external aldimine (a Schiff base).

-

A proton is removed from the α-carbon of histidine, leading to a quinonoid intermediate.

-

Reprotonation at the aldehyde carbon of the original PLP and hydrolysis releases imidazolepyruvic acid and leaves the amino group on the cofactor, forming pyridoxamine 5'-phosphate (PMP).

-

The α-keto acid substrate (e.g., 2-oxoglutarate) enters the active site.

-

The process reverses: the keto group of 2-oxoglutarate reacts with the PMP, forming another Schiff base intermediate.

-

This intermediate is hydrolyzed to release the new amino acid (L-glutamate) and regenerate the PLP-enzyme complex, completing the catalytic cycle.

Clinical and Physiological Significance

The presence and concentration of imidazolepyruvic acid serve as a critical biomarker for specific metabolic states, ranging from inborn errors of metabolism to complex interactions with the gut microbiome.

Histidinemia: An Inborn Error of Metabolism

Histidinemia is an autosomal recessive disorder caused by a deficiency in the histidase (HAL) enzyme[7][8]. The blockage of the primary catabolic pathway leads to a significant accumulation of L-histidine in the blood, cerebrospinal fluid, and urine[8].

This high concentration of histidine overcomes the kinetic barrier of the non-specific aminotransferases, shunting the excess substrate down the transamination pathway. The resulting elevated production of imidazolepyruvic acid and its reduced form, imidazolelactic acid, leads to their excretion in the urine, a condition known as imidazolepyruvic aciduria[7][8][9]. Thus, the detection of imidazolepyruvic acid in urine is a key diagnostic indicator for histidinemia.

The Role of Gut Microbiota

Emerging research has highlighted the profound impact of the gut microbiota on histidine metabolism. Gut bacteria can catabolize dietary histidine that escapes absorption in the small intestine[10][11].

-

Dysbiosis and Disease: In healthy individuals, histidine is metabolized by gut microbiota into compounds like imidazole acetate. However, in dysbiotic states, such as those associated with type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), different metabolic profiles emerge[10][12]. Certain bacteria associated with these conditions can convert histidine into imidazole propionic acid (ImP), a downstream metabolite of imidazolepyruvic acid, which has been linked to impaired glucose tolerance and intestinal inflammation[10][13].

-

Therapeutic Potential: The interplay between the gut microbiome and histidine metabolism is a burgeoning area for therapeutic development. Studies have shown that oral histidine supplementation can modulate the gut microbiota, improve glycemic control in type 2 diabetes, and ameliorate NAFLD in animal models, suggesting that targeting this axis could offer novel treatment strategies[6][11][14].

Methodologies for Investigation

A robust investigation into this pathway requires precise and validated methods for quantifying its key metabolite, imidazolepyruvic acid, and for assaying the activity of the enzymes responsible for its production.

Quantification of Imidazolepyruvic Acid by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a reliable method for the quantification of imidazolepyruvic acid in biological matrices like urine or plasma.

Caption: Experimental workflow for imidazolepyruvic acid quantification.

Causality: This protocol uses a reversed-phase C18 column, which is standard for separating small polar molecules like imidazolepyruvic acid from complex biological matrices. Protein precipitation with acetonitrile is a crucial step to prevent column clogging and interference. An acidic mobile phase ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape.

-

Standard Preparation:

-

Sample Preparation:

-

For urine samples, dilute 1:10 with ultrapure water to minimize matrix effects.

-

For plasma/serum samples, add 3 volumes of ice-cold acetonitrile to 1 volume of plasma to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to enhance precipitation.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions: [17][18][19]

-

HPLC System: Standard HPLC with UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes may be used for initial method development, followed by optimization to an isocratic or shorter gradient method. A typical starting point could be an isocratic elution with 95% A and 5% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm, where the imidazole ring exhibits absorbance[17].

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.

-

Determine the concentration of imidazolepyruvic acid in the prepared samples by interpolating their peak areas on the calibration curve.

-

Adjust the final concentration based on the initial dilution and sample preparation factors.

-

Assay of Histidine Aminotransferase Activity

This spectrophotometric assay measures the rate of imidazolepyruvic acid formation.

Causality: The protocol relies on the direct measurement of the product, imidazolepyruvic acid, which has a distinct UV absorbance. The choice of a buffer at pH ~8.0 is a common starting point for aminotransferase assays, though the optimal pH should be determined empirically for the specific enzyme source. The reaction is initiated by adding the substrate (histidine) last to ensure all other components are at thermal equilibrium.

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 0.1 mM Pyridoxal 5'-phosphate (PLP).

-

Substrate 1: 200 mM L-histidine solution in Assay Buffer.

-

Substrate 2: 20 mM 2-oxoglutarate solution in Assay Buffer.

-

Enzyme Source: A tissue homogenate (e.g., liver or kidney) or a purified enzyme preparation. Prepare a suitable dilution in Assay Buffer.

-

-

Assay Procedure:

-

Set up a UV-transparent 96-well plate or cuvettes.

-

To each well, add:

-

150 µL of Assay Buffer

-

20 µL of 20 mM 2-oxoglutarate

-

10 µL of the enzyme preparation

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of 200 mM L-histidine.

-

Immediately place the plate in a spectrophotometer capable of kinetic reads at 37°C.

-

Monitor the increase in absorbance at approximately 293 nm, which corresponds to the formation of the enol-borate complex of imidazolepyruvic acid in the presence of borates or can be measured directly, though a full spectral scan to find the absorbance maximum is recommended.

-

Include a "no enzyme" control and a "no histidine" control to account for background absorbance changes.

-

-

Calculation of Activity:

-

Determine the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.

-

Convert this rate to µmol/min/mg of protein using the molar extinction coefficient (ε) of imidazolepyruvic acid under the specific assay conditions and the amount of protein added.

-

Enzyme activity (U/mg) = (ΔAbs/min * Total Volume) / (ε * Path Length * mg of protein).

-

| Parameter | Histidine Aminotransferase | Histidase (for comparison) |

| EC Number | 2.6.1.38 (bacterial)[4][20] | 4.3.1.3 |

| Cofactor | Pyridoxal 5'-phosphate (PLP)[4] | Dehydroalanine[2] |

| Primary Substrates | L-histidine, α-keto acid[4] | L-histidine[2] |

| Primary Products | Imidazolepyruvic acid, amino acid[4] | trans-Urocanic acid, NH₃[2] |

| Typical Location | Cytosol, Mitochondria[5][21] | Cytosol (Liver, Skin)[2] |

| Physiological Role | Minor pathway; active at high [His][2] | Primary catabolic pathway[1][2] |

Conclusion and Future Directions

The metabolic conversion of histidine to imidazolepyruvic acid, once considered a minor biochemical curiosity, is now recognized as a critical pathway at the intersection of genetics, metabolism, and microbiome science. Its role as a diagnostic marker for histidinemia is well-established, and its connection to gut dysbiosis in metabolic diseases like type 2 diabetes and NAFLD presents exciting new avenues for research and therapeutic intervention.

Future work should focus on the specific microbial enzymes responsible for imidazolepyruvic acid and imidazole propionic acid production in the human gut, the molecular mechanisms by which these metabolites influence host physiology, and the development of targeted interventions (e.g., probiotics, prebiotics, or small molecule inhibitors) to modulate this pathway for therapeutic benefit. The robust analytical methods detailed herein provide the foundational tools necessary to pursue these critical research questions.

References

-

Title: Gut microbiota regulation of histidine metabolism in health and... Source: ResearchGate URL: [Link]

-

Title: Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species Source: PubMed Central URL: [Link]

-

Title: Histidine transaminase - Grokipedia Source: Grokipedia URL: [Link]

-

Title: (PDF) Gut microbiota histidine catabolism is a key player in the NAFLD disease Source: ResearchGate URL: [Link]

-

Title: Oral histidine affects gut microbiota and MAIT cells improving glycemic control in type 2 diabetes patients Source: Amsterdam UMC Research Portal URL: [Link]

-

Title: Histidine Metabolism and Function Source: PubMed Central URL: [Link]

-

Title: Studies on the possibility of histidine biosynthesis from histodinol, imidazolepyruvic acid, imidazoleacetic acid, and imidazolelactic acid by mixed ruminal bacteria, protozoa, and their mixture in vitro Source: PubMed URL: [Link]

-

Title: Histidinemia. A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid Source: PubMed URL: [Link]

-

Title: Potential therapeutic implications of histidine catabolism by the gut microbiota in NAFLD patients with morbid obesity Source: PubMed URL: [Link]

-

Title: THE METABOLISM OF HISTIDINE. VI. HISTIDINEMIA AND IMIDAZOLEPYRUVIC ACIDURIA Source: Journal of Biological Chemistry URL: [Link]

-

Title: Full article: Oral histidine affects gut microbiota and MAIT cells improving glycemic control in type 2 diabetes patients Source: Taylor & Francis Online URL: [Link]

-

Title: Histidine transaminase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: The degradation of L-histidine in the rat. The formation of imidazolylpyruvate, imidazolyl-lactate and imidazolylpropionate Source: PubMed URL: [Link]

-

Title: Histidinemia | Pathway - PubChem Source: National Center for Biotechnology Information URL: [Link]

-

Title: The degradation of l-histidine in the rat. The formation of imidazolylpyruvate, imidazolyl-lactate and imidazolylpropionate Source: PubMed Central URL: [Link]

-

Title: Determination of histidine and related compounds in rumen fluid by liquid chromatography Source: PubMed URL: [Link]

-

Title: The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review Source: PubMed Central URL: [Link]

-

Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: ResearchGate URL: [Link]

-

Title: RP HPLC method for Imidazole Source: Chromatography Forum URL: [Link]

Sources

- 1. Histidine: A Systematic Review on Metabolism and Physiological Effects in Human and Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histidine Metabolism Overview - Creative Proteomics [creative-proteomics.com]

- 4. grokipedia.com [grokipedia.com]

- 5. The degradation of L-histidine in the rat. The formation of imidazolylpyruvate, imidazolyl-lactate and imidazolylpropionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 7. Histidinemia. A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histidinemia | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. THE METABOLISM OF HISTIDINE. VI. HISTIDINEMIA AND IMIDAZOLEPYRUVIC ACIDURIA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Potential therapeutic implications of histidine catabolism by the gut microbiota in NAFLD patients with morbid obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jk-sci.com [jk-sci.com]

- 16. 4-IMIDAZOLEPYRAVIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]

- 17. Determination of histidine and related compounds in rumen fluid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]

- 20. Histidine transaminase - Wikipedia [en.wikipedia.org]

- 21. The degradation of l-histidine in the rat. The formation of imidazolylpyruvate, imidazolyl-lactate and imidazolylpropionate - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic formation of imidazolepyruvic acid

An In-depth Technical Guide to the Enzymatic Formation of Imidazolepyruvic Acid

Executive Summary

Imidazolepyruvic acid (IPA) is a pivotal keto acid intermediate in the alternative catabolic pathway of L-histidine.[1] Unlike the canonical pathway initiated by histidase, the formation of IPA is catalyzed by specific aminotransferases or oxidases, representing a crucial metabolic junction. This guide provides a comprehensive technical overview of the primary enzymatic routes for IPA synthesis. We will delve into the catalytic mechanisms of Histidine-Pyruvate Aminotransferase and L-Amino Acid Oxidase, offering detailed, field-tested protocols for enzyme purification and activity assessment. This document is intended for researchers and drug development professionals, providing the foundational knowledge and practical methodologies required to investigate and leverage the enzymatic production of this significant biomolecule.

Chapter 1: Introduction to Imidazolepyruvic Acid (IPA)

Chemical and Biological Profile

Imidazolepyruvic acid (IUPAC name: 3-(1H-imidazol-5-yl)-2-oxopropanoic acid) is an alpha-keto acid analog of the amino acid L-histidine.[2] Its structure, featuring both a reactive keto group and an imidazole ring, positions it at a metabolic crossroads.[1] In biological systems, IPA is an intermediate in histidine degradation.[1][3] Beyond its role in amino acid catabolism, IPA has been implicated in nitrogen metabolism, and some studies suggest it may possess antioxidant and neurological activities.[1] The accumulation of IPA in urine is a key diagnostic marker for histidinemia, an inborn error of metabolism caused by a deficiency in the enzyme histidase.[4]

Metabolic Context: An Alternative Pathway

The degradation of L-histidine primarily proceeds via two distinct pathways. The most commonly studied route is initiated by the enzyme histidase (histidine ammonia-lyase), which deaminates histidine to form urocanic acid.[5] However, an alternative pathway exists that begins with the conversion of histidine to imidazolepyruvic acid. This transamination pathway is a critical alternative, particularly in tissues with low histidase activity or in organisms that lack the enzyme.[1][6] Understanding this enzymatic conversion is essential for a complete picture of histidine metabolism and its dysregulation in disease.

Chapter 2: The Transamination Pathway via Histidine Aminotransferase

The most direct and significant route for IPA formation is through the action of histidine aminotransferases, which catalyze the transfer of an amino group from L-histidine to an α-keto acid acceptor.

Enzyme Function and Mechanism

Histidine aminotransferases (EC 2.6.1.38), also known as histidine-pyruvate aminotransferases (HisPAT), are a class of enzymes that facilitate the reversible transfer of an amino group.[7] The reaction typically uses pyruvate or 2-oxoglutarate as the amino group acceptor, producing IPA and a new amino acid (alanine or glutamate, respectively).[1][8]

This catalysis is dependent on the cofactor pyridoxal 5'-phosphate (PLP) , a derivative of vitamin B6. The mechanism follows a classic Ping-Pong Bi-Bi kinetic model, which proceeds in two distinct half-reactions:

-

Schiff Base Formation: The amino group of L-histidine attacks the aldehyde group of the enzyme-bound PLP, forming an external aldimine (Schiff base) intermediate.

-

Tautomerization and Hydrolysis: The intermediate undergoes tautomerization to a quinonoid form, followed by hydrolysis. This releases imidazolepyruvic acid and leaves the amino group attached to the cofactor, forming pyridoxamine 5'-phosphate (PMP).

-

Regeneration: The PMP-enzyme complex then binds the keto acid acceptor (e.g., pyruvate). The process reverses, transferring the amino group to pyruvate to form alanine and regenerating the original PLP-enzyme complex, ready for another catalytic cycle.[1]

Enzyme Kinetics and Isoforms

Multiple isoforms of histidine aminotransferase exist, often localized to different cellular compartments such as the cytosol and mitochondria.[8] These isoenzymes can exhibit distinct kinetic properties and substrate specificities. For instance, studies on rat liver have characterized two primary isoenzymes with different affinities for histidine and pyruvate.[8] Similarly, a highly specific L-histidine aminotransferase has been purified from the nikkomycin-producing bacterium Streptomyces tendae.[9]

Table 1: Comparative Kinetic Properties of Histidine Aminotransferases

| Enzyme Source | Isoform | Optimal pH | Km (L-Histidine) | Km (Pyruvate) | Other Substrates | Reference |

|---|---|---|---|---|---|---|

| Rat Liver | Isoenzyme 1 (Mitochondrial & Supernatant) | 9.0 | ~2.6 mM | ~1.1 mM | Phenylalanine > Tyrosine > Histidine | [8] |

| Rat Liver | Isoenzyme 2 (Mitochondrial & Supernatant) | 9.3 | ~0.51 mM | ~4.7 mM | Tyrosine = Phenylalanine > Histidine | [8] |

| S. tendae | HisAT | 7.0 - 7.2 | 25 mM | 10 mM | Highly specific for L-histidine |[9] |

Chapter 3: The Oxidative Deamination Pathway via L-Amino Acid Oxidase

An alternative, though generally less specific, route to α-keto acids from L-amino acids is through oxidative deamination catalyzed by L-Amino Acid Oxidases.

Enzyme Function and Mechanism

L-Amino Acid Oxidases (LAAO; EC 1.4.3.2) are flavoenzymes that catalyze the stereospecific oxidation of L-amino acids to their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide.[10][11][12]

L-Amino Acid + H₂O + O₂ ⇌ α-Keto Acid + NH₃ + H₂O₂

The catalytic cycle relies on the flavin adenine dinucleotide (FAD) cofactor.[12] The reaction proceeds via a reductive half-reaction where the amino acid substrate reduces FAD to FADH₂, forming an intermediate imino acid. This imino acid is then hydrolyzed to the final α-keto acid and ammonia. In the oxidative half-reaction, the FADH₂ is re-oxidized back to FAD by molecular oxygen, producing hydrogen peroxide (H₂O₂).[12] The production of H₂O₂ is a hallmark of this reaction and is central to both the biological effects of LAAOs and the methods used for their assay.[13]

Substrate Specificity

LAAOs from different sources, such as snake venom, bacteria, and fungi, exhibit a wide range of substrate specificities.[10][14] While many LAAOs can act on a broad spectrum of L-amino acids, including hydrophobic and aromatic ones, their efficiency with histidine can vary.[10][14] Therefore, while LAAO can theoretically produce IPA from histidine, its physiological contribution relative to specific aminotransferases depends on the enzyme source and the metabolic context.

Chapter 4: Methodologies for Studying Enzymatic IPA Formation

A robust investigation of enzymatic IPA formation requires reliable methods for enzyme purification and activity measurement. This section provides validated protocols for these core experimental workflows.

Enzyme Source and Purification

The choice of enzyme source—native tissue or a recombinant expression system—dictates the purification strategy. Recombinant expression is often preferred for its scalability and the ability to introduce affinity tags for simplified purification.

Protocol 4.1.1: Expression and Purification of Recombinant His-Tagged Enzyme

This protocol describes a general workflow for purifying a protein engineered with a polyhistidine tag (His-tag) using Immobilized Metal Affinity Chromatography (IMAC).[15]

Rationale: The imidazole side chains of the His-tag chelate transition metal ions (commonly Ni²⁺ or Co²⁺) that are immobilized on a chromatography resin.[15][16] This provides a highly specific interaction for separating the tagged protein from a complex cell lysate.

Step-by-Step Methodology:

-

Cell Lysis: Resuspend the cell pellet from your expression culture (e.g., E. coli) in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0). Lyse the cells using sonication or a high-pressure homogenizer on ice.

-

Clarification: Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant, which contains the soluble His-tagged protein.

-

IMAC Column Equilibration: Equilibrate a pre-packed Ni-NTA or similar IMAC column with 5-10 column volumes (CV) of lysis buffer.

-

Sample Loading: Load the clarified lysate onto the equilibrated column at a flow rate recommended by the manufacturer.

-

Wash Step: Wash the column with 10-20 CV of a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM imidazole). This step is critical for removing weakly and non-specifically bound contaminant proteins.[15]

-

Elution: Elute the bound His-tagged protein using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM imidazole), which competitively displaces the His-tag from the resin.[15][16] Collect the eluate in fractions.

-

Purity Analysis: Analyze the collected fractions using SDS-PAGE to identify those containing the pure protein and assess the success of the purification.

-

Buffer Exchange (Optional): If the high imidazole concentration interferes with downstream applications, perform buffer exchange into a suitable storage buffer (e.g., Tris-HCl, NaCl, glycerol) using dialysis or a desalting column.

Enzyme Activity Assays

Accurate determination of enzyme activity is paramount for kinetic characterization. The choice of assay depends on the enzyme and the specific reaction products.

Protocol 4.2.1: Coupled Spectrophotometric Assay for Histidine Aminotransferase

This assay quantifies aminotransferase activity by coupling the production of pyruvate to the lactate dehydrogenase (LDH) reaction, which consumes NADH.[17]

Principle: The rate of ALT (or in this case, HisPAT) activity is directly proportional to the rate of pyruvate production. Lactate dehydrogenase (LDH) in the reaction mixture immediately converts the generated pyruvate to lactate, oxidizing NADH to NAD⁺ in the process. The decrease in NADH concentration is monitored as a decrease in absorbance at 340 nm.[17]

Step-by-Step Methodology:

-

Prepare Reaction Reagent: Create a master mix in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8) containing:

-

L-Histidine (e.g., 10-50 mM final concentration)

-

α-Ketoglutarate or Pyruvate (if not the product being measured)

-

NADH (e.g., 0.2-0.3 mM final concentration)

-

Lactate Dehydrogenase (LDH) (e.g., >10 units/mL)

-

Pyridoxal 5'-Phosphate (PLP) (e.g., 0.1 mM)

-

-

Setup Reaction: In a 96-well UV-transparent plate or quartz cuvettes, add your enzyme sample (e.g., purified protein or cell lysate).

-

Initiate Reaction: Add the Reaction Reagent to the wells/cuvettes to start the reaction.

-

Kinetic Measurement: Immediately place the plate/cuvette in a spectrophotometer set to 37°C. Measure the absorbance at 340 nm kinetically (e.g., every 15-30 seconds for 5-10 minutes).

-

Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert this rate into the amount of NADH consumed, which corresponds to the amount of pyruvate produced.

Sources

- 1. Buy Imidazolepyruvic acid [smolecule.com]

- 2. jk-sci.com [jk-sci.com]

- 3. L-Histidine | C6H9N3O2 | CID 6274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Histidinemia. A deficiency in histidase resulting in the urinary excretion of histidine and of imidazolepyruvic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histidine transaminase - Wikipedia [en.wikipedia.org]

- 8. Purification, characterization and identification of rat liver histidine-pyruvate aminotransferase isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbiologyresearch.org [microbiologyresearch.org]

- 10. Enzyme Activity Measurement of L-Amino-Acid Oxidase [creative-enzymes.com]

- 11. The structure of l-amino acid oxidase reveals the substrate trajectory into an enantiomerically conserved active site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]

- 13. A Highly Sensitive Method for Quantitative Determination of L-Amino Acid Oxidase Activity Based on the Visualization of Ferric-Xylenol Orange Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. L-amino acid oxidase as biocatalyst: a dream too far? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-rad.com [bio-rad.com]

- 16. Purification of His-tagged Proteins | evitria Antibody Services [evitria.com]

- 17. Inexpensive, Accurate, and Stable Method to Quantitate Blood Alanine Aminotransferase (ALT) Levels - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of 3-(1H-imidazol-5-yl)-2-oxopropanoic acid

An In-Depth Technical Guide to the Discovery and Significance of 3-(1H-imidazol-5-yl)-2-oxopropanoic Acid

Foreword: A Molecule at the Crossroads of Metabolism

The discovery of 3-(1H-imidazol-5-yl)-2-oxopropanoic acid, more commonly known as imidazolepyruvic acid, was not a singular event marked by the synthesis of a novel compound. Instead, its identification emerged from the meticulous dissection of fundamental biochemical pathways. This guide eschews a simple chronological history, instead focusing on the logical and experimental journey that established imidazolepyruvic acid as a critical intermediate in L-histidine metabolism. For researchers in drug development and metabolic diseases, understanding the context of its discovery provides a foundational framework for appreciating its diagnostic and therapeutic potential.

I. Biochemical Discovery: Unraveling the Metabolic Pathways of L-Histidine

The existence of imidazolepyruvic acid was first postulated and later confirmed through the study of enzymes responsible for the breakdown of the essential amino acid L-histidine. Its discovery is intrinsically linked to the elucidation of two distinct enzymatic routes that convert L-histidine into its corresponding α-keto acid.

A. Pathway I: Oxidative Deamination by L-Amino Acid Oxidases (LAAOs)

The earliest insights into this pathway came from the characterization of L-amino acid oxidases (LAAOs), flavoenzymes known for their ability to catalyze the stereospecific oxidative deamination of L-amino acids.[1][2]

-

Mechanistic Underpinnings : LAAOs (EC 1.4.3.2) are FAD-dependent enzymes.[1] The catalytic cycle involves the reduction of the FAD cofactor to FADH₂, the formation of an imino acid intermediate from the L-amino acid substrate, and subsequent hydrolysis of this intermediate to the final α-keto acid, ammonia, and hydrogen peroxide.[2] The reoxidation of FADH₂ by molecular oxygen to regenerate FAD produces the hydrogen peroxide byproduct.[3]

-

Substrate Specificity and Experimental Rationale : The discovery that LAAOs act on histidine was a crucial step.[4] These enzymes, found in sources ranging from snake venom to bacteria, exhibit a preference for hydrophobic and aromatic L-amino acids.[1][4] The imidazole side chain of histidine provides sufficient aromatic character for it to be recognized as a substrate. Early experiments by Zeller and Maritz in the 1940s first identified this enzymatic activity.[2] The choice to test LAAO activity against a broad panel of amino acids, including histidine, was driven by the scientific imperative to define the enzyme's substrate scope, a fundamental aspect of enzymology. This systematic approach revealed that the oxidative deamination pathway was a viable route for generating imidazolepyruvic acid in biological systems.

B. Pathway II: Transamination via Histidine-Pyruvate Aminotransferase

A second, parallel pathway was uncovered through the study of aminotransferases (also known as transaminases), enzymes that shuttle amino groups between molecules.

-

Mechanistic Underpinnings : In the 1970s, researchers isolated and characterized soluble and mitochondrial forms of histidine-pyruvate aminotransferase (EC 2.6.1.21) from rat liver.[5][6] This enzyme catalyzes the transfer of the α-amino group from L-histidine to an α-keto acid acceptor, most notably pyruvate. This reaction yields L-alanine and 3-(1H-imidazol-5-yl)-2-oxopropanoic acid.

-

Experimental Rationale and Self-Validation : The discovery relied on classic protein purification and characterization techniques. Researchers used chromatography on DEAE-cellulose to separate different enzyme forms.[5][6] To validate the enzyme's function, its activity was tested against various amino acids and keto-acids. The finding that the enzyme had a broad specificity, also acting on L-phenylalanine and L-tyrosine, but not on 2-oxoglutarate, was a key piece of evidence distinguishing it from other well-known aminotransferases like aspartate or alanine aminotransferase.[5][6] This self-validating protocol—testing against both expected substrates and predicted non-substrates—is a hallmark of rigorous biochemical investigation, ensuring that the observed activity is unique and specific.

Caption: Biosynthetic pathways to Imidazolepyruvic Acid.

II. Chemical Properties and Synthesis

While first identified as a biological product, the chemical characterization and synthesis of imidazolepyruvic acid were necessary for creating analytical standards and enabling further research.

A. Physicochemical Characteristics

Quantitative data, essential for analytical method development, has been established for imidazolepyruvic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | PubChem[7] |

| Molecular Weight | 154.12 g/mol | PubChem[7] |

| IUPAC Name | 3-(1H-imidazol-5-yl)-2-oxopropanoic acid | PubChem[7] |

| CAS Number | 2504-83-8 | PubChem[7] |

| Monoisotopic Mass | 154.03784206 Da | PubChem[7] |

| XLogP3-AA | -0.6 | PubChem[7] |

B. Synthetic Approaches

Chemical synthesis provides a reliable source of imidazolepyruvic acid, independent of enzymatic methods. General strategies include:

-

Synthesis from Imidazole Derivatives : This approach involves reacting a suitable imidazole derivative with pyruvate or a pyruvate derivative under conditions that facilitate the formation of the C-C bond between the imidazole ring and the propanoic acid chain.[8]

-

Enzymatic Synthesis : For biotechnological applications, whole-cell biocatalysts expressing enzymes like L-amino acid deaminase can be used to convert L-histidine into imidazolepyruvic acid in a controlled bioreactor setting.[9]

III. Analytical Methodologies: Detection and Quantification

The ability to accurately measure imidazolepyruvic acid in biological matrices is paramount to understanding its role in health and disease. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

A. Validated HPLC-UV Protocol

A robust method for the simultaneous quantification of histidine and its metabolites, including imidazolepyruvic acid, has been developed and validated for use in complex biological fluids.[10]

Protocol: HPLC-UV Analysis of Imidazolepyruvic Acid

-

Sample Preparation:

-

Centrifuge the biological sample (e.g., rumen fluid, plasma, urine) to pellet proteins and debris.

-

Collect the supernatant.

-

Perform a direct injection of the deproteinized fluid. The rationale for direct injection is to minimize sample manipulation and potential analyte loss, streamlining the workflow.

-

-

Chromatographic Separation:

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: LiChrospher 100 NH2 (Amino) column. An amino column is chosen for its ability to separate polar compounds under reversed-phase or HILIC-like conditions, which is ideal for retaining and resolving small, polar metabolites like imidazolepyruvic acid.

-

Mobile Phase: An acetonitrile gradient in 63 mM potassium phosphate buffer (monobasic) at pH 3.0. The acidic pH ensures that the carboxylic acid group is protonated, leading to more consistent retention and peak shape.

-

Detection: UV absorbance at 220 nm. The imidazole ring possesses a chromophore that absorbs light in the low UV range, providing a reliable signal for detection.

-

-

Quantification:

-

Generate a standard curve using a pure, synthesized standard of imidazolepyruvic acid.

-

Calculate the concentration in the unknown sample by comparing its peak area to the standard curve.

-

| Parameter | Condition | Rationale |

| Technique | Reversed-Phase HPLC | Provides excellent resolution for polar analytes. |

| Column | LiChrospher 100 NH2 | Optimal for retaining and separating polar imidazole compounds.[10] |

| Mobile Phase | Acetonitrile gradient in 63 mM KH₂PO₄ (pH 3.0) | Acidic pH ensures consistent protonation and good peak shape.[10] |

| Detection | UV at 220 nm | The imidazole chromophore allows for sensitive UV detection.[10] |

| Detection Limit | 4.7 µM | Demonstrates sufficient sensitivity for biological samples.[10] |

B. Advanced Techniques: Mass Spectrometry (MS)

For higher sensitivity and specificity, particularly in complex metabolomics studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. The use of an electrospray ionization (ESI) source in positive ion mode allows for the sensitive detection of the protonated molecule, and tandem MS (MS/MS) provides structural confirmation through fragmentation patterns.

IV. Biological Significance and Downstream Fate

The discovery of imidazolepyruvic acid was not an end-point but rather the identification of a key metabolic node with significant biological implications.

A. Further Metabolism

Once formed, imidazolepyruvic acid is a substrate for further enzymatic conversion.

-

Reduction to Imidazolyl-lactate : Liver preparations contain lactate dehydrogenase, which can reduce the α-keto group of imidazolepyruvate to a hydroxyl group, forming imidazolyl-lactate, particularly in the presence of NADH.[5][6]

-

Microbial Metabolism : In the gut, microbiota can utilize imidazolepyruvic acid. For instance, some ruminal bacteria can perform the reverse reaction—reductive amination—to synthesize histidine from imidazolepyruvic acid, highlighting its role in microbial amino acid economy.

Caption: Metabolic Fate of Imidazolepyruvic Acid.

B. Clinical Relevance: Histidinemia

The clinical significance of this metabolic pathway is underscored by the inborn error of metabolism known as histidinemia. This condition is often associated with a deficiency in the enzyme histidase (also known as histidine ammonia-lyase), which catalyzes the primary pathway of histidine catabolism to urocanic acid. When this main pathway is blocked, histidine levels rise, forcing metabolism through the alternative transamination pathway. This results in an increased production and subsequent urinary excretion of imidazolepyruvic acid, making it a key diagnostic biomarker for the condition.

V. Conclusion

The story of 3-(1H-imidazol-5-yl)-2-oxopropanoic acid is a compelling example of how a molecule's "discovery" is often a process of elucidating its context within a larger biological system. Identified through the rigorous characterization of parallel metabolic pathways, its importance lies in its position as a central intermediate. For researchers today, imidazolepyruvic acid is not merely a catalog chemical but a critical analyte for diagnosing metabolic disorders, a probe for studying enzyme kinetics, and a window into the complex interplay between host and microbial metabolism. Its journey from a hypothetical intermediate to a quantifiable biomarker is a testament to the power of systematic biochemical investigation.

References

-

Onodera, R., & Kandatsu, M. (1973). Determination of histidine and related compounds in rumen fluid by liquid chromatography. Journal of Chromatography A, 87(2), 485-492. [Link]

-

Taylor, R. G., Lambert, M. A., & McInnes, A. G. (1985). Histidase-mediated conversion of histidine into urocanic acid (UCA) and functions of UCA in epidermal keratinocytes. Biochemical Journal, 225(3), 615-624. [Link]

-

Wikipedia contributors. (2023, December 2). Histidine ammonia-lyase. In Wikipedia, The Free Encyclopedia. [Link]

-

Baden, H. P., & Pathak, M. A. (1967). The metabolism and function of urocanic acid in skin. Journal of Investigative Dermatology, 48(1), 11-17. [Link]

-

Consevage, M. W., & Phillips, A. T. (1985). In vivo synthesis of histidine by a cloned histidine ammonia-lyase in Escherichia coli. Journal of Bacteriology, 162(1), 138-146. [Link]

-

Grokipedia. (n.d.). L-amino-acid oxidase. [Link]

-

Koopman, B. J., et al. (2021). Kinetics of imidazole propionate from orally delivered histidine in mice and humans. The Journal of Clinical Investigation, 131(1), e141750. [Link]

-

Emes, A. V., & Hassall, H. (1973). The degradation of L-histidine in the rat. The formation of imidazolylpyruvate, imidazolyl-lactate and imidazolylpropionate. The Biochemical journal, 136(3), 649–658. [Link]

-

Emes, A. V., & Hassall, H. (1973). The degradation of L-histidine in the rat. The formation of imidazolylpyruvate, imidazolyl-lactate and imidazolylpropionate. PubMed Central (PMC). [Link]

-

Wikipedia contributors. (2024, May 2). L-amino-acid oxidase. In Wikipedia, The Free Encyclopedia. [Link]

-

Bou-Abdallah, F., et al. (2017). An Overview of l-Amino Acid Oxidase Functions from Bacteria to Mammals: Focus on the Immunoregulatory Phenylalanine Oxidase IL4I1. Journal of Immunology Research, 2017, 9085217. [Link]

-